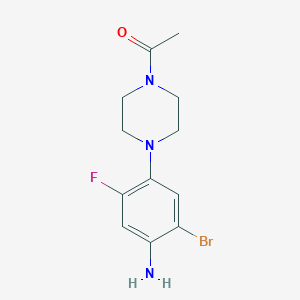4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
CAS No.:
Cat. No.: VC17225987
Molecular Formula: C12H15BrFN3O
Molecular Weight: 316.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15BrFN3O |
|---|---|
| Molecular Weight | 316.17 g/mol |
| IUPAC Name | 1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3 |
| Standard InChI Key | FQTKZHZQMDWCFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[4-(4-amino-2-bromo-6-fluorophenyl)piperazin-1-yl]ethanone, reflects its intricate substitution pattern. The benzene core is functionalized with:
-
Amino group (-NH): Position 4.
-
Bromine atom (-Br): Position 2.
-
Fluorine atom (-F): Position 6 (alternatively numbered as position 5 depending on the parent chain orientation).
-
4-Acetylpiperazinyl group: Position 1 (or 4 in alternative numbering), introducing a heterocyclic moiety with a ketone functional group.
The acetylated piperazine ring enhances solubility and modulates electronic properties, while halogen atoms influence steric and electronic interactions in biological systems .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-(4-acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves multi-step functionalization of aniline precursors. A plausible route includes:
-
Bromination and Fluorination: Starting with 2-fluoroaniline, electrophilic aromatic substitution introduces bromine at position 2 using or under controlled conditions .
-
Piperazine Incorporation: Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro or halogen) with piperazine, facilitated by polar aprotic solvents like DMF or DMSO.
-
Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | , , 0°C | 85% | |
| Piperazine Substitution | Piperazine, DMF, 100°C, 12h | 78% | |
| Acetylation | Acetic Anhydride, , RT | 92% |
Challenges in Synthesis
-
Regioselectivity: Competing substitution patterns may arise due to the directing effects of -NH and -F groups. Protecting group strategies (e.g., acetylation of -NH) are often employed to mitigate this .
-
Purification: The polar nature of the acetylpiperazine moiety complicates crystallization, necessitating chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Key signals include:
-
Aromatic protons: Doublets and triplets between 6.5–7.5 ppm, split by adjacent -Br and -F.
-
Piperazine protons: Multiplets at 2.5–3.5 ppm for -CH- groups.
-
Acetyl group: Singlet at 2.1 ppm for -COCH.
-
-
NMR: Peaks at 170 ppm (ketone carbon) and 110–150 ppm (aromatic carbons).
Mass Spectrometry (MS)
-
ESI-MS: Molecular ion peak at 316.17 [M+H].
-
Fragmentation: Loss of acetyl group ( 274) and subsequent cleavage of the piperazine ring.
Biological Activity and Hypothetical Applications
CNS Drug Development
The acetylpiperazine moiety is a common feature in CNS drugs due to its ability to cross the blood-brain barrier (BBB). Predicted BBB permeability (LogK = -5.95 cm/s) suggests moderate brain uptake .
Table 3: Predicted ADME Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume